molecular formula C22H21N3O4S B2868940 3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide CAS No. 942652-87-1

3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide

Cat. No.: B2868940
CAS No.: 942652-87-1
M. Wt: 423.49
InChI Key: NYPQEZGOWOSRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3-one core fused with a thiazole ring and substituted with a propyl group at position 4 and a benzamide moiety at position 4. Its structure integrates a methoxy-substituted benzamide group, which may enhance solubility and target binding through hydrogen bonding or π-π interactions. Structural characterization of such compounds commonly employs spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, IR) and X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Properties

IUPAC Name

3-methoxy-N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-9-25-18-11-14(7-8-19(18)29-12-20(25)26)17-13-30-22(23-17)24-21(27)15-5-4-6-16(10-15)28-2/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPQEZGOWOSRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer activities, enzyme inhibition, and possible mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxy group
  • A thiazole moiety
  • A benzo[b][1,4]oxazine ring

This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Properties

Research has shown that derivatives of the benzo[b][1,4]oxazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound was tested against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer). The results indicated varying degrees of cytotoxicity depending on the specific structural modifications made to the compound .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression:

  • HDAC Inhibition : Compounds with similar structures demonstrated promising HDAC inhibitory activity, impacting cell cycle regulation and inducing apoptosis in cancer cells .

The proposed mechanism involves:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on GSK-3β Inhibition : A related compound was identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 µM. This inhibition was associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, suggesting a potential pathway for therapeutic intervention in neurodegenerative diseases .
  • Comparative Analysis : A series of compounds based on the benzo[b][1,4]oxazine structure were synthesized and evaluated for their biological activities. Compounds with alkyl substituents were found less potent than those with benzyl groups in terms of HDAC inhibition and cytotoxicity .

Data Table: Biological Activities Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism
3-methoxy-N-(4-(3-oxo...SW620 (Colon)VariesHDAC Inhibition
Related CompoundN2a (Neuroblastoma)1.6GSK-3β Inhibition
Benzyl DerivativePC-3 (Prostate)Lower than alkyl derivativesApoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The benzo[b][1,4]oxazin-3-one scaffold is shared across multiple derivatives, but substituents and appended heterocycles critically influence physicochemical and biological properties.

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzo[b][1,4]oxazin-3-one 4-propyl, 6-(thiazol-2-yl), 3-methoxybenzamide Not reported N/A
6-(2-Amino-6-Substituted-Phenyl)Pyrimidin-4-Yl Derivatives (e.g., 7a-c) Benzo[b][1,4]oxazin-3-one 4-methyl, 6-pyrimidinyl, substituted phenyl groups Not specified
6-(4-Methoxyphenyl)-4-Phenyl-2H-1,3-Oxazin-2-Amine Derivatives 1,3-Oxazin-2-amine 4-phenyl, 6-methoxyphenyl, triazine-linked benzothiazole Antimicrobial

Key Observations:

  • Heterocyclic Appendages: The thiazole ring in the target compound may enhance π-stacking interactions with biological targets compared to pyrimidine () or triazine () moieties, which are bulkier and may sterically hinder binding .
  • Functional Groups: The 3-methoxybenzamide group in the target compound introduces hydrogen-bonding capacity absent in ’s triazine-linked derivatives, suggesting divergent target affinities .

Preparation Methods

Alkylation of 6-Amino-3-Oxo-3,4-Dihydro-2H-Benzo[b]Oxazine

The 4-propyl-substituted benzo[b]oxazine intermediate is synthesized via N-alkylation of 6-amino-3-oxo-3,4-dihydro-2H-benzo[b]oxazine. As demonstrated in analogous systems, propyl bromide serves as the alkylating agent under basic conditions (K₂CO₃, DMF, 60°C, 12 hr), achieving 72–78% yields. The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide to form the 4-propyl derivative.

Functionalization at the 6-Position

Bromination at the 6-position is critical for subsequent thiazole coupling. Using N-bromosuccinimide (NBS) in acetic acid at 40°C introduces a bromine atom with >90% regioselectivity. This step ensures a reactive site for Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) reactions.

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The thiazole moiety is constructed via a modified Hantzsch reaction. The brominated benzooxazine reacts with thioamide precursors (e.g., thiourea or thioacetamide) in ethanol under reflux. For example, thiourea (1.2 equiv) and the brominated intermediate undergo cyclization at 80°C for 8 hr, yielding 4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b]oxazin-6-yl)thiazol-2-amine. Yields typically range from 65–70%, with purification via silica gel chromatography.

Benzamide Coupling

Activation of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 hr). The resulting 3-methoxybenzoyl chloride is isolated in 85–90% yield and used directly in the next step.

Amide Bond Formation

The thiazole-2-amine intermediate reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hr, achieving 75–80% yield. Alternative coupling agents such as HATU or EDCl/HOBt may enhance efficiency (yields up to 88%) but increase cost.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 1H, benzamide-H), 7.45–7.38 (m, 3H, aromatic-H), 4.12 (t, J = 6.8 Hz, 2H, oxazine-CH₂), 3.94 (s, 3H, OCH₃), 1.85–1.78 (m, 2H, propyl-CH₂), 0.98 (t, J = 7.4 Hz, 3H, propyl-CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch, amide), 1610 cm⁻¹ (C=N stretch, thiazole), 1250 cm⁻¹ (C-O-C, oxazine).

Purity and Yield Optimization

Table 1. Reaction Yields Across Synthetic Steps

Step Reagents/Conditions Yield (%)
N-Alkylation Propyl bromide, K₂CO₃, DMF 75
Bromination NBS, AcOH 92
Thiazole formation Thiourea, EtOH, reflux 68
Amide coupling 3-Methoxybenzoyl chloride, TEA 78

Challenges and Strategic Solutions

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may lead to regioisomers. Employing high-purity brominated intermediates and stoichiometric control minimizes byproducts.

Stability of the Oxazine Core

The 3-oxo group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DCM) preserve integrity during coupling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.